molecular formula C13H16NO4- B12552533 3-Amino-5-[(pentyloxy)carbonyl]benzoate CAS No. 143452-20-4

3-Amino-5-[(pentyloxy)carbonyl]benzoate

Cat. No.: B12552533
CAS No.: 143452-20-4
M. Wt: 250.27 g/mol
InChI Key: IKAPWHZNVWXJJE-UHFFFAOYSA-M
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Description

3-Amino-5-[(pentyloxy)carbonyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the third position and a pentyloxycarbonyl group at the fifth position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(pentyloxy)carbonyl]benzoate typically involves the esterification of 3-amino-5-hydroxybenzoic acid with pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[(pentyloxy)carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the benzoate.

    Reduction: Alcohol derivatives of the benzoate.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

3-Amino-5-[(pentyloxy)carbonyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(pentyloxy)carbonyl]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-hydroxybenzoic acid: Lacks the pentyloxycarbonyl group, making it less lipophilic.

    3-Amino-5-methoxybenzoate: Contains a methoxy group instead of a pentyloxycarbonyl group, affecting its reactivity and solubility.

Uniqueness

3-Amino-5-[(pentyloxy)carbonyl]benzoate is unique due to the presence of the pentyloxycarbonyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

CAS No.

143452-20-4

Molecular Formula

C13H16NO4-

Molecular Weight

250.27 g/mol

IUPAC Name

3-amino-5-pentoxycarbonylbenzoate

InChI

InChI=1S/C13H17NO4/c1-2-3-4-5-18-13(17)10-6-9(12(15)16)7-11(14)8-10/h6-8H,2-5,14H2,1H3,(H,15,16)/p-1

InChI Key

IKAPWHZNVWXJJE-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])N

Origin of Product

United States

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